Para-Methylphenoxy Substitution Confers Distinct Lipophilicity and Steric Profile Versus Unsubstituted Phenoxy and Halogenated Analogs
The para-methyl substitution on the phenoxy ring of CAS 897621-57-7 yields a calculated XLogP3 of 2.5, compared to 1.9 for the unsubstituted phenoxy analog (CAS 897621-39-5) and 2.8 for the 4-chlorophenoxy analog (CAS 897621-41-9) [1]. This intermediate lipophilicity positions the compound within a favorable CNS drug-like range (XLogP 2–4), unlike the more polar unsubstituted variant that may exhibit lower membrane permeability, or the more lipophilic chlorophenoxy analog that potentially carries higher hERG or phospholipidosis risk [2]. The para-methyl group also introduces modest steric bulk (Taft Es = −0.17 for methyl vs. 0 for hydrogen) without the electron-withdrawing effect of chlorine, preserving the electron-rich character of the phenoxy ring [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (CAS 897621-57-7, para-methylphenoxy) |
| Comparator Or Baseline | CAS 897621-39-5 (unsubstituted phenoxy) XLogP3 = 1.9; CAS 897621-41-9 (4-chlorophenoxy) XLogP3 = 2.8; CAS 897621-59-9 (4-isopropylphenoxy) XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. unsubstituted analog; ΔXLogP3 = −0.3 vs. 4-chloro analog; ΔXLogP3 = −0.9 vs. 4-isopropyl analog |
| Conditions | XLogP3 values calculated using PubChem/CACTVS algorithm; experimental logP data not available for this series |
Why This Matters
Intermediate lipophilicity optimizes the balance between membrane permeability and aqueous solubility, making CAS 897621-57-7 a preferred starting point for CNS-targeted SAR campaigns where both properties are critical for in vivo efficacy.
- [1] PubChem. XLogP3 values for CAS 897621-57-7, 897621-39-5, 897621-41-9, and 897621-59-9. https://pubchem.ncbi.nlm.nih.gov/ (accessed via compound search, 2026-04-29). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
- [3] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
